(2E)-3-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2,6-dimethylmorpholinyl group attached to a propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,6-dimethylmorpholine-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and automated systems can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol group, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of study in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.
Comparison with Similar Compounds
- (2E)-3-(4-fluorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
- (2E)-3-(4-bromophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in (2E)-3-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs with different substituents on the phenyl ring. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
- Biological Activity: The biological activities of these compounds can vary based on the substituents on the phenyl ring. For instance, the 4-chlorophenyl derivative may exhibit different antimicrobial or anticancer activities compared to the 4-fluorophenyl or 4-bromophenyl derivatives.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-11-9-17(10-12(2)19-11)15(18)8-5-13-3-6-14(16)7-4-13/h3-8,11-12H,9-10H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTUZQVOBZEYMF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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